Lithium thioethoxide

Catalog No.
S1935602
CAS No.
30383-01-8
M.F
C2H5LiS
M. Wt
68.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium thioethoxide

CAS Number

30383-01-8

Product Name

Lithium thioethoxide

IUPAC Name

lithium;ethanethiolate

Molecular Formula

C2H5LiS

Molecular Weight

68.1 g/mol

InChI

InChI=1S/C2H6S.Li/c1-2-3;/h3H,2H2,1H3;/q;+1/p-1

InChI Key

JPSNJFMTQIIVFG-UHFFFAOYSA-M

SMILES

[Li+].CC[S-]

Canonical SMILES

[Li+].CC[S-]
  • Organic Synthesis

    Lithium thioethoxide can act as a nucleophile in organic synthesis reactions. Nucleophiles are electron-rich species that are attracted to electron-deficient centers. Researchers have explored its use in the formation of carbon-sulfur bonds, which are crucial building blocks in many organic molecules ().

  • Precursor for Thin Film Deposition

    Similar to lithium ethoxide, there is some investigation into using lithium thioethoxide as a precursor for depositing thin films through chemical vapor deposition (CVD) techniques. This could potentially lead to applications in areas like photovoltaics or development of new functional materials ().

Lithium thioethoxide is an organolithium compound with the molecular formula C₂H₅LiS and a molecular weight of approximately 68.1 g/mol. It is characterized as a white solid that is highly reactive, particularly with moisture and air. This compound is notable for its role as a nucleophile in organic synthesis, where it participates in various

Lithium thioethoxide acts primarily as a nucleophile in organic reactions. Its reactivity allows it to engage in several types of chemical transformations:

  • Nucleophilic Substitution: It can replace halides in alkyl halides, forming thioether products.
  • Cleavage of Aryl Methyl Ethers: The compound has been identified as an efficient reagent for the cleavage of aryl methyl ethers, demonstrating its utility in synthetic organic chemistry .
  • Formation of Lithium Salts: When reacted with acids, lithium thioethoxide can form lithium salts and release hydrogen sulfide gas.

These reactions highlight its versatility and importance in synthetic pathways.

Lithium thioethoxide can be synthesized through several methods:

  • Reaction of Lithium Hydride with Ethanethiol: This method involves the direct reaction between lithium hydride and ethanethiol.
  • Reaction with Butyllithium: A common laboratory method involves reacting ethanethiol with butyllithium in a non-polar solvent such as hexane, producing lithium thioethoxide efficiently .
  • Microwave-Assisted Techniques: Recent developments have introduced microwave-assisted synthesis methods that enhance reaction rates and yields .

These methods demonstrate the compound's accessibility for research and industrial applications.

Lithium thioethoxide has several applications primarily within organic synthesis:

  • Nucleophilic Agent: It is frequently used as a nucleophile in various organic reactions, facilitating the formation of new carbon-sulfur bonds.
  • Chemical Research: The compound serves as a reagent in laboratories for synthesizing complex organic molecules.
  • Potential Use in Battery Technology: Given its lithium content, there is ongoing research into its potential applications in energy storage systems, although this area remains largely exploratory.

Lithium thioethoxide shares similarities with other organolithium compounds but possesses unique characteristics due to its sulfur component. Below is a comparison with similar compounds:

CompoundMolecular FormulaUnique Features
Sodium thioethoxideC₂H₅NaSLess reactive than lithium thioethoxide
Potassium thioethoxideC₂H₅KSHigher reactivity than sodium but lower than lithium
Lithium ethoxideC₂H₅LiOContains oxygen instead of sulfur; different reactivity

Lithium thioethoxide stands out due to its high nucleophilicity and specific applications in organic synthesis that are not shared by these other compounds.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (100%): Flammable solid [Danger Flammable solids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Dates

Modify: 2024-04-14

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